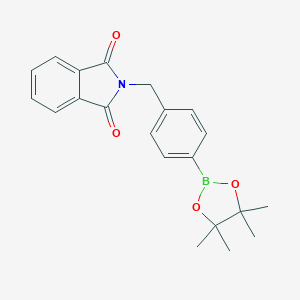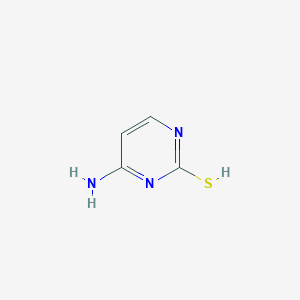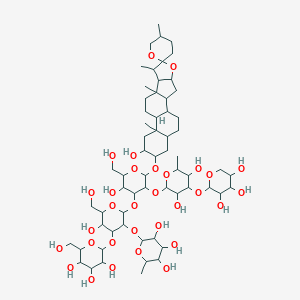
1-苯基-1H-吡唑-5-甲醛
描述
1-Phenyl-1H-pyrazole-5-carbaldehyde (1-PPCA) is an important organic compound, which is widely used in various scientific research applications. It is a white, crystalline solid with a melting point of 64-66°C and a boiling point of 176-177°C. Its structure consists of a five-membered ring containing a phenyl group, a pyrazole group, and a carbaldehyde group, which makes it a versatile compound for use in a variety of research applications.
科学研究应用
合成和结构分析
- 已合成1-苯基-1H-吡唑-5-甲醛衍生物,并利用X射线晶体学进行了结构分析。这些研究为这些化合物的分子几何和相互作用潜力提供了见解,这对它们在化学和药理学各个领域的应用至关重要(Xu & Shi, 2011)。
生物活性
- 1-苯基-1H-吡唑-5-甲醛衍生物与壳聚糖结合形成席夫碱,对多种细菌和真菌表现出抗微生物活性。这些发现对于新抗微生物剂的开发具有重要意义(Hamed et al., 2020)。
化学合成增强
- 微波辅助有机合成(MAOS)已被用于优化苯基-1H-吡唑衍生物的合成,包括1-苯基-1H-吡唑-5-甲醛类。这种方法具有减少反应时间和提高产率等优点,表明其在制药和化学研究中具有高效合成的潜力(Machado et al., 2021)。
光谱和光学研究
- 已广泛研究了1-苯基-1H-吡唑-5-甲醛衍生物的光谱和光学性质,提供了有关它们的电子结构和在材料科学和分子电子学中潜在应用的宝贵信息(Mary et al., 2015)。
分子对接和药理潜力
- 1-苯基-1H-吡唑-5-甲醛衍生物的分子对接研究表明它们作为磷酸二酯酶抑制剂的潜力,这对于开发新的药理学药剂可能具有重要意义(Mary et al., 2015)。
安全和危害
作用机制
Target of Action
Pyrazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibition or activation .
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (17219) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and antidiabetic effects .
Action Environment
The action, efficacy, and stability of 1-phenyl-1H-pyrazole-5-carbaldehyde can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances .
生化分析
Biochemical Properties
1-Phenyl-1H-pyrazole-5-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
1-Phenyl-1H-pyrazole-5-carbaldehyde influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-Phenyl-1H-pyrazole-5-carbaldehyde involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, 1-Phenyl-1H-pyrazole-5-carbaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-1H-pyrazole-5-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Phenyl-1H-pyrazole-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biological activity .
Dosage Effects in Animal Models
The effects of 1-Phenyl-1H-pyrazole-5-carbaldehyde vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are critical for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
1-Phenyl-1H-pyrazole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic pathways can influence the compound’s biological activity and toxicity .
Transport and Distribution
Within cells and tissues, 1-Phenyl-1H-pyrazole-5-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in specific tissues can affect its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-Phenyl-1H-pyrazole-5-carbaldehyde is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
2-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQORFMABOZEDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380190 | |
| Record name | 1-phenyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132274-70-5 | |
| Record name | 1-phenyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



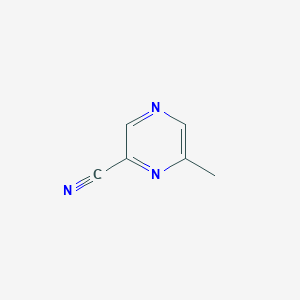

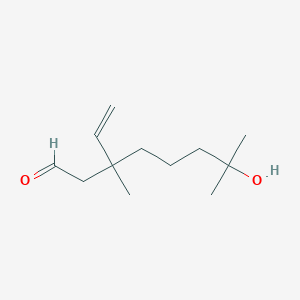
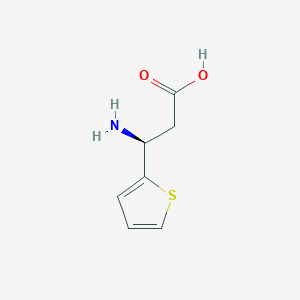

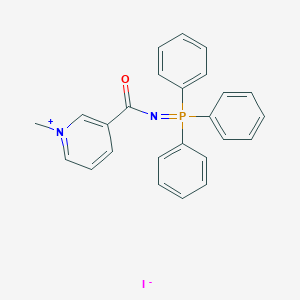
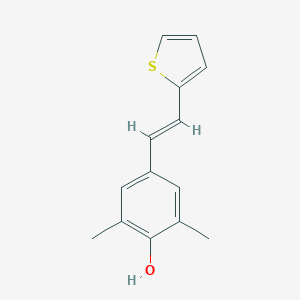
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)

